![molecular formula C16H15N3O3S B5379061 4-[3-(3,4-dimethoxyphenyl)acryloyl]-3-(2-propyn-1-ylthio)-4H-1,2,4-triazole](/img/structure/B5379061.png)
4-[3-(3,4-dimethoxyphenyl)acryloyl]-3-(2-propyn-1-ylthio)-4H-1,2,4-triazole
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Overview
Description
4-[3-(3,4-dimethoxyphenyl)acryloyl]-3-(2-propyn-1-ylthio)-4H-1,2,4-triazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
The potential scientific research applications of 4-[3-(3,4-dimethoxyphenyl)acryloyl]-3-(2-propyn-1-ylthio)-4H-1,2,4-triazole are vast. This compound has been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. It has also been investigated for its potential as a fluorescent probe for detecting biomolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-[3-(3,4-dimethoxyphenyl)acryloyl]-3-(2-propyn-1-ylthio)-4H-1,2,4-triazole is not fully understood. However, it is believed that this compound works by generating reactive oxygen species upon exposure to light. These reactive oxygen species can then damage cancer cells or bind to biomolecules for detection.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[3-(3,4-dimethoxyphenyl)acryloyl]-3-(2-propyn-1-ylthio)-4H-1,2,4-triazole are still being studied. However, it has been shown to have low toxicity in vitro and in vivo studies.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[3-(3,4-dimethoxyphenyl)acryloyl]-3-(2-propyn-1-ylthio)-4H-1,2,4-triazole in lab experiments is its potential as a fluorescent probe for biomolecule detection. Another advantage is its low toxicity. However, one limitation is the need for light exposure to activate its potential therapeutic effects.
Future Directions
There are several future directions for research on 4-[3-(3,4-dimethoxyphenyl)acryloyl]-3-(2-propyn-1-ylthio)-4H-1,2,4-triazole. One direction is to investigate its potential as a photosensitizer in combination with other cancer therapies. Another direction is to explore its potential as a fluorescent probe for detecting biomolecules in vivo. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis method for 4-[3-(3,4-dimethoxyphenyl)acryloyl]-3-(2-propyn-1-ylthio)-4H-1,2,4-triazole involves the reaction of 3-(2-propyn-1-ylthio)-1,2,4-triazole with 3,4-dimethoxyphenylacrylic acid. This reaction is usually carried out in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane.
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(3-prop-2-ynylsulfanyl-1,2,4-triazol-4-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-4-9-23-16-18-17-11-19(16)15(20)8-6-12-5-7-13(21-2)14(10-12)22-3/h1,5-8,10-11H,9H2,2-3H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWDRAPIQCUMMQ-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2C=NN=C2SCC#C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2C=NN=C2SCC#C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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